molecular formula C16H13N3O7S B2689908 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 380570-30-9

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B2689908
CAS No.: 380570-30-9
M. Wt: 391.35
InChI Key: ASXWMADQFXKQRM-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)acetamide is a synthetic benzothiazole derivative of significant interest in advanced chemical and pharmacological research. This compound features a benzothiazole core functionalized with a sulfonyl group and is conjugated with a 2-methoxy-4-nitrophenyl acetamide moiety, a structural motif present in compounds investigated for their bioactive properties . The specific arrangement of the sulfone and amide linkages in related molecular architectures has been associated with potential biological activity, making this compound a valuable scaffold for exploring structure-activity relationships in medicinal chemistry . Its structure suggests potential as a key intermediate in the design and development of novel therapeutic agents, particularly within research focused on modulating enzyme activity. Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules with potential pharmacological profiles, including those investigated as cyclooxygenase (COX) inhibitors . The compound is provided for research use only and is intended for in vitro applications within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers are responsible for verifying the identity and purity of the product to ensure it is fit for their specific research objectives. All sales are final.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7S/c1-26-13-8-10(19(22)23)6-7-12(13)17-15(20)9-18-16(21)11-4-2-3-5-14(11)27(18,24)25/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXWMADQFXKQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)acetamide is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H10N2O5SC_{12}H_{10}N_{2}O_{5}S with a molecular weight of approximately 270.28 g/mol. The structure features a benzothiazole moiety, known for its various biological activities, and an acetamide functional group that enhances its pharmacological profile.

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate activity observed
Candida albicansEffective in vitro

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

  • Mechanism of Action : The compound is believed to exert its anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. For example, it may inhibit the NF-kB pathway, leading to reduced expression of anti-apoptotic proteins.
Cancer Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15.0 ± 2.0Induces apoptosis
HeLa (cervical cancer)12.5 ± 1.5Inhibits proliferation
A549 (lung cancer)10.0 ± 1.0Cell cycle arrest

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Antimicrobial Efficacy

A study conducted by Rajeeva et al. evaluated the antimicrobial efficacy of various benzothiazole derivatives including the target compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents against infections.

Study 2: Anticancer Potential

In another study published in the Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines. The findings revealed that it effectively induced apoptosis through mitochondrial pathways, supporting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituents:

Compound Name Substituent on Acetamide Nitrogen Molecular Weight Key Structural Features
Target Compound 2-Methoxy-4-nitrophenyl 377.33 g/mol Nitro (electron-withdrawing), methoxy (electron-donating) groups; planar benzothiazole core
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide () 4-Hydroxyphenyl 332.33 g/mol Hydroxyl group enables hydrogen bonding; π-stacking in crystal structure
N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2-yl)acetamide () 3-Bromophenyl 397.24 g/mol Bromine (steric bulk, moderate electron-withdrawing); potential halogen bonding
N-(2-Isopropylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)acetamide () 2-Isopropylphenyl 358.41 g/mol Bulky isopropyl group increases steric hindrance
N-(2-Hydroxyphenyl)-N-(4-methoxybenzyl)acetamide derivative () N-(2-Hydroxyphenyl)-N-(4-methoxybenzyl) Not provided Bis-aryl substitution; dual hydrogen-bonding sites

Key Observations :

  • Steric Effects : Bulky substituents like isopropyl () or 4-methoxybenzyl () reduce conformational flexibility, whereas the target’s nitro group maintains a relatively planar structure.
  • Hydrogen Bonding : Hydroxyl-containing analogs () exhibit strong hydrogen-bonding capacity, while the target’s methoxy and nitro groups prioritize dipole-dipole and π-π interactions .

Physicochemical Properties

Property Target Compound N-(4-Hydroxyphenyl) Analog () N-(3-Bromophenyl) Analog ()
Solubility (Predicted) Low (polar aprotic solvents) Moderate (due to hydroxyl group) Low (halogenated aromatic)
Melting Point Not reported 215–217°C (crystalline) Not reported
LogP ~2.5 (estimated) ~1.8 ~3.0

Notes: The nitro group increases hydrophobicity (higher LogP) compared to hydroxyl analogs but reduces solubility in aqueous media .

Q & A

[Basic] What are the key structural features of this compound that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by:

  • Benzothiazole-1,1-dioxide core : The sulfone group (SO₂) increases electrophilicity, facilitating nucleophilic substitution or cyclization reactions .
  • Acetamide linker : The -NH-CO- group participates in hydrogen bonding, influencing solubility and biological target interactions .
  • 2-Methoxy-4-nitrophenyl substituent : The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution reactions, while the methoxy (-OCH₃) group stabilizes intermediates via resonance .
  • Conformational flexibility : The thiazolidinone ring’s planarity and substituent steric effects dictate regioselectivity in reactions .

[Basic] What analytical techniques are recommended for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., nitrophenyl aromatic signals at δ 7.5–8.5 ppm) and confirms acetamide linkage (NH signal at δ 10–11 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~407) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., S–O bonds in the sulfone group: ~1.43 Å) and confirms stereoelectronic effects .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone vibrations (SO₂ at ~1150–1300 cm⁻¹) .

[Advanced] How can researchers optimize synthesis yield when constructing the benzothiazole-1,1-dioxide core?

  • Stepwise sulfonation : Pre-functionalize the benzothiazole precursor with SO₂Cl₂ under anhydrous conditions (0–5°C) to minimize hydrolysis .
  • Catalytic oxidation : Use H₂O₂/Na₂WO₄ in acetic acid at 60°C for controlled sulfone formation, avoiding over-oxidation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while methanol/water mixtures improve crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the core with >90% purity .

[Advanced] What strategies resolve crystallographic disorder in X-ray diffraction studies of this compound?

  • Data collection at low temperature : Reduce thermal motion by cooling crystals to 100–173 K using liquid nitrogen .
  • SHELX refinement : Apply the SHELXL software for anisotropic displacement parameter modeling and hydrogen bonding network analysis (e.g., N–H⋯O interactions at 2.8–3.2 Å) .
  • Twinned data handling : Use the TWINABS tool for scaling and merging datasets from twinned crystals .
  • Density functional theory (DFT) : Validate molecular geometry by comparing experimental bond lengths/angles with computational models .

[Advanced] How should researchers address contradictory bioactivity data across assay systems?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., nitro group’s role in enzyme inhibition) .
  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation artifacts in cell-based assays .
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for kinetic studies .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., nitro reduction to amine derivatives) that may interfere with activity .

[Basic] What synthetic routes are commonly used to prepare this compound?

  • Route 1 :
    • Condense 2-aminobenzenethiol with chloroacetic acid to form the benzothiazole intermediate.
    • Oxidize with H₂O₂/H₂SO₄ to install the sulfone group.
    • Couple with 2-methoxy-4-nitroaniline via EDC/HOBt-mediated amidation .
  • Route 2 :
    • Synthesize the acetamide linker via Schotten-Baumann reaction.
    • Perform Ullmann coupling to attach the nitrophenyl group.
    • Cyclize under acidic conditions to form the benzothiazole ring .

[Advanced] How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding poses with proteins (e.g., kinase ATP-binding pockets) using the nitro group as a hydrogen bond acceptor .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on sulfone group solvation .
  • Pharmacophore modeling (MOE) : Map electrostatic/hydrophobic features to prioritize derivatives for synthesis .

[Basic] What safety precautions are critical during synthesis?

  • Nitro group hazards : Avoid friction/heat to prevent explosive decomposition; use blast shields and small-scale reactions .
  • Sulfone handling : Use fume hoods and PPE (gloves, goggles) to prevent respiratory irritation .
  • Waste disposal : Neutralize reaction byproducts (e.g., H₂SO₄) with NaHCO₃ before aqueous disposal .

[Advanced] How does the methoxy group’s position influence electronic properties?

  • Resonance effects : The ortho-methoxy group donates electron density via conjugation, stabilizing nitrophenyl radical intermediates in photochemical assays .
  • Steric hindrance : The ortho substitution restricts rotation of the nitro group, altering binding kinetics in enzyme inhibition studies .
  • Solvatochromism : UV-Vis spectroscopy (λmax ~350 nm) reveals solvent-dependent shifts due to methoxy’s polarity .

[Advanced] What strategies improve regioselectivity in functionalizing the benzothiazole ring?

  • Directing groups : Install temporary substituents (e.g., bromine) at C-5 to direct electrophilic attacks to C-4 .
  • Microwave-assisted synthesis : Accelerate ring closure (e.g., 150°C, 30 min) to minimize side-product formation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the acetamide nitrogen during sulfonation .

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